

# 4-Bromo-2,6-diiiodophenol IUPAC name and structure

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## Compound of Interest

Compound Name: **4-Bromo-2,6-diiiodophenol**

Cat. No.: **B094749**

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## An In-depth Technical Guide to **4-Bromo-2,6-diiiodophenol**

This technical guide provides a comprehensive overview of **4-bromo-2,6-diiiodophenol**, a halogenated phenol of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its chemical identity, properties, synthesis, and potential applications, presenting data in a clear and accessible format for technical audiences.

## Chemical Identity and Structure

IUPAC Name: **4-Bromo-2,6-diiiodophenol**

Chemical Structure:

The structure of **4-bromo-2,6-diiiodophenol** consists of a phenol ring substituted with one bromine atom at the para position (position 4) and two iodine atoms at the ortho positions (positions 2 and 6) relative to the hydroxyl group.

Chemical structure of 4-Bromo-2,6-diiiodophenol **Figure 1.** 2D Chemical Structure of **4-Bromo-2,6-diiiodophenol**.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-bromo-2,6-diiiodophenol**.

Property	Value	Source
CAS Number	29632-86-4	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrI <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	424.80 g/mol	<a href="#">[1]</a>
MDL Number	MFCD00672916	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

The synthesis of halogenated phenols such as **4-bromo-2,6-diiodophenol** typically involves the selective halogenation of a phenol precursor. While a specific, detailed protocol for the synthesis of **4-bromo-2,6-diiodophenol** is not readily available in the provided search results, a general methodology can be inferred from the synthesis of similar compounds. A plausible synthetic route would involve the di-iodination of 4-bromophenol. The hydroxyl group of 4-bromophenol is an activating group that directs electrophilic substitution to the ortho positions, which would be susceptible to iodination.

## General Experimental Protocol: Synthesis of a Halogenated Phenol (Example)

The following is a representative protocol for the synthesis of a related compound, 4-bromo-2,6-difluorophenol, which illustrates the general principles that could be adapted for the synthesis of **4-bromo-2,6-diiodophenol**.[\[2\]](#)

Materials:

- 2,6-difluorophenol (starting material)
- Bromine
- Dry carbon disulfide (solvent)
- 48% Hydrogen bromide solution (catalyst)
- Saturated sodium metabisulfite solution

- Saturated sodium hydrogen carbonate solution
- Anhydrous sodium sulfate

Procedure:

- A solution of bromine (1.6 g) in dry carbon disulfide (10 cm<sup>3</sup>) is added over 5 minutes to a solution of 2,6-difluorophenol (1.3 g) in dry carbon disulfide (10 cm<sup>3</sup>).
- Five drops of 48% hydrogen bromide solution are added to the stirred reaction mixture.
- The mixture is heated at reflux for 2 hours and then allowed to stand at ambient temperature for 16 hours.
- After an additional 4 hours of heating, the mixture is allowed to stand for 24 hours before being poured into water (20 cm<sup>3</sup>).
- Saturated sodium metabisulfite solution (30 cm<sup>3</sup>) is added to the mixture.
- The layers are separated, and the organic phase is washed with saturated sodium hydrogen carbonate solution (20 cm<sup>3</sup>) and water (20 cm<sup>3</sup>).
- The organic layer is dried over anhydrous sodium sulfate and then evaporated under reduced pressure to yield an oil that solidifies.
- The crude product is purified by distillation in a Kugelrohr apparatus at an oven temperature of 100°C under reduced pressure (ca. 20 mmHg) to yield the final product.

## Applications in Research and Development

Halogenated phenols are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3][4][5] The presence of multiple halogen atoms with differing reactivity, such as bromine and iodine, on the aromatic ring of **4-bromo-2,6-diiodophenol** provides versatile handles for various synthetic transformations.[5][6]

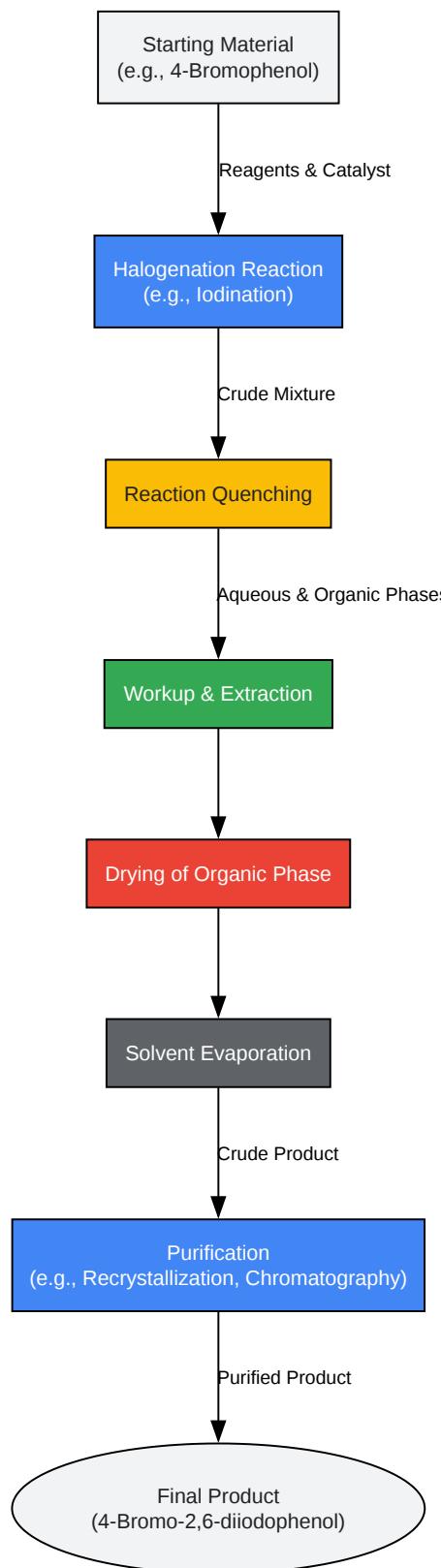
These transformations can include:

- Cross-coupling reactions: The carbon-iodine and carbon-bromine bonds can be selectively functionalized through reactions like Suzuki, Sonogashira, and Stille couplings to build more complex molecular architectures.[3]
- Nucleophilic and electrophilic aromatic substitution: The electron-withdrawing nature of the halogens and the activating effect of the hydroxyl group influence the reactivity of the aromatic ring in substitution reactions.[5]

These properties make **4-bromo-2,6-diiodophenol** a potentially useful building block for the synthesis of novel pharmacologically active molecules and other high-value fine chemicals.[3] [5][6] Bromophenol derivatives have been investigated for a range of biological activities, including as protein tyrosine phosphatase 1B (PTP1B) inhibitors for potential anti-diabetic properties and for their cytotoxic activity against cancer cell lines.[7][8]

## Visualized Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of a halogenated phenol like **4-bromo-2,6-diiodophenol**.



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